1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide
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Overview
Description
1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium core, a nitrophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 1-methylpyridinium with 4-nitrobenzyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiol compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-nitrophenyl)methyl]pyridin-1-ium bromide
- 1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
Uniqueness
1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
77148-68-6 |
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Molecular Formula |
C13H13BrN2O2S |
Molecular Weight |
341.23 g/mol |
IUPAC Name |
1-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13N2O2S.BrH/c1-14-9-3-2-4-13(14)18-10-11-5-7-12(8-6-11)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
YALZBSXNELVYEI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
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